REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:18]=[CH:17][C:5]([C:6]([C:8]2[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=2[C:10]([OH:12])=[O:11])=O)=[CH:4][CH:3]=1.C(O)(=O)C>[Zn].O>[Cl:1][C:2]1[CH:18]=[CH:17][C:5]([CH:6]2[C:8]3[C:9](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:10](=[O:12])[O:11]2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
130.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1
|
Name
|
|
Quantity
|
2500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
490.3 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Type
|
CUSTOM
|
Details
|
with stirring, under reflux temperatures (about 105° C.) for about 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A five-liter, 3-neck flask fitted with a reflux condensor
|
Type
|
CUSTOM
|
Details
|
drying tube
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
CUSTOM
|
Details
|
The acetic acid solution was then decanted from the zinc
|
Type
|
ADDITION
|
Details
|
poured into 4 liters of cold water
|
Type
|
FILTRATION
|
Details
|
the resulting white, fluffy needles were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. at 10 mm of pressure for 14 hours
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
As a result of such operations
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1OC(=O)C2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |